

# An In-depth Technical Guide to 2-Bromo-6-chlorobenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzoic acid

Cat. No.: B058262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-6-chlorobenzoic acid**, a key chemical intermediate in various synthetic applications, particularly in the pharmaceutical industry. This document outlines its chemical identity, properties, plausible synthetic routes, and its role in medicinal chemistry.

## Chemical Identity and Structure

**2-Bromo-6-chlorobenzoic acid** is a disubstituted benzoic acid derivative with the chemical formula  $C_7H_4BrClO_2$ . Its unique substitution pattern, with a bromine and a chlorine atom ortho to the carboxylic acid group, imparts specific reactivity and makes it a valuable building block in organic synthesis.

CAS Number: 93224-85-2[\[1\]](#)[\[2\]](#)[\[3\]](#)

The structure of **2-Bromo-6-chlorobenzoic acid** is presented below:

Caption: Chemical structure of **2-Bromo-6-chlorobenzoic acid**.

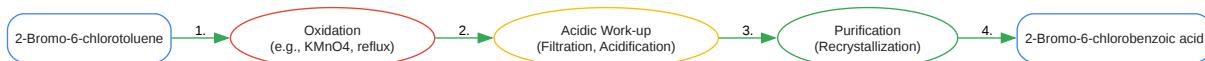
## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-6-chlorobenzoic acid** is presented in the table below for easy reference and comparison.

| Property          | Value                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> BrClO <sub>2</sub> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 235.46 g/mol <a href="#">[5]</a> <a href="#">[6]</a>                                                         |
| Appearance        | White to off-white crystalline powder                                                                        |
| Melting Point     | 148-152 °C <a href="#">[2]</a>                                                                               |
| Boiling Point     | 315.9 ± 27.0 °C (Predicted) <a href="#">[2]</a>                                                              |
| Density           | 1.809 ± 0.06 g/cm <sup>3</sup> (Predicted) <a href="#">[2]</a>                                               |
| Solubility        | Slightly soluble in Chloroform and Ethyl Acetate <a href="#">[2]</a>                                         |
| InChI Key         | URGXUQODOUMRFP-UHFFFAOYSA-N <a href="#">[5]</a> <a href="#">[7]</a>                                          |
| SMILES            | C1=CC(=C(C(=C1)Br)C(=O)O)Cl                                                                                  |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-6-chlorobenzoic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of its isomers, such as 5-bromo-2-chlorobenzoic acid.


A potential synthetic pathway is the oxidation of 2-bromo-6-chlorotoluene. This common precursor can be oxidized to the corresponding benzoic acid using strong oxidizing agents.

### Plausible Experimental Protocol: Oxidation of 2-Bromo-6-chlorotoluene

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-6-chlorotoluene and a suitable solvent such as pyridine or a mixture of t-butanol and water.
- Oxidation: While stirring, heat the mixture to reflux. Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO<sub>4</sub>), in water through the dropping

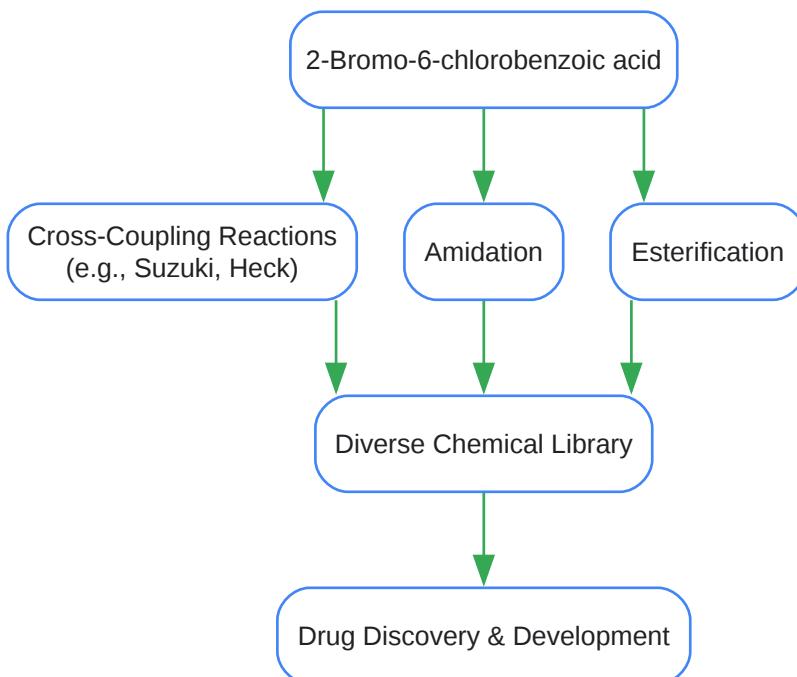
funnel. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate can be destroyed by the addition of a reducing agent like sodium bisulfite until the purple color disappears. The manganese dioxide precipitate is then removed by filtration.
- **Isolation and Purification:** The filtrate is acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, leading to the precipitation of **2-Bromo-6-chlorobenzoic acid**. The crude product can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-Bromo-6-chlorobenzoic acid**.


## Applications in Drug Development and Medicinal Chemistry

**2-Bromo-6-chlorobenzoic acid** serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.<sup>[8]</sup> Its dual halogenation and carboxylic acid functionality allow for a variety of chemical transformations, making it a valuable building block for creating diverse chemical libraries for drug discovery.

While specific drugs synthesized directly from **2-Bromo-6-chlorobenzoic acid** are not prominently documented, its isomer, 5-bromo-2-chlorobenzoic acid, is a well-established key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which

are used in the treatment of type 2 diabetes.[9][10] The structural motifs present in **2-Bromo-6-chlorobenzoic acid** are of significant interest to medicinal chemists for the development of novel therapeutic agents, potentially in areas such as anti-inflammatory drugs.[8]

The strategic placement of the bromo, chloro, and carboxylic acid groups allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), amidation, and esterification. This enables the construction of complex molecular architectures with potential biological activity.



[Click to download full resolution via product page](#)

Caption: Role of **2-Bromo-6-chlorobenzoic acid** in drug discovery.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aobchem.com](http://aobchem.com) [aobchem.com]

- 2. 93224-85-2 CAS MSDS (2-Bromo-6-chlorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Bromo-6-chlorobenzoic acid [oakwoodchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. GSRS [precision.fda.gov]
- 6. 2-Bromo-6-chlorobenzoic acid | CAS#:93224-85-2 | Chemsric [chemsrc.com]
- 7. 2-Bromo-6-chlorobenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. nbinfo.com [nbinfo.com]
- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-6-chlorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058262#2-bromo-6-chlorobenzoic-acid-cas-number-and-structure>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)